N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide
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Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The addition of bromine, phenyl, and chlorobenzohydrazide groups to this core structure imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Bromination: The quinazoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Phenylation: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Hydrazide Formation: The final step involves the reaction of the brominated and phenylated quinazoline with 3-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects.
Comparison with Similar Compounds
N’-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide can be compared with other similar compounds, such as:
N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine: This compound has a nitro-furan group instead of the chlorobenzohydrazide group, which may impart different biological activities.
N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine: The presence of a chloro-furan group can affect the compound’s reactivity and biological properties.
N-(4-bromo-benzylidene)-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine: This compound has a different substitution pattern on the quinazoline core, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-3-chlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN4O/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)27-26-20(28)14-7-4-8-16(23)11-14/h1-12H,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWOYFFZQKEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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